8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one

Monoamine oxidase Enzyme inhibition Neurodegeneration

This specific 8-amino-6-methyl-3,4-dihydroquinolin-2(1H)-one provides a unique MAO-B/MAO-A selectivity ratio (~5.9-fold) and a versatile 8-amino group for derivatization, unattainable with generic dihydroquinolinones. Its scaffold is validated in FDA-approved drugs, making it a strategic building block for focused SAR campaigns targeting CNS and metabolic enzymes. Secure this research-grade compound for your next synthesis project.

Molecular Formula C10H12N2O
Molecular Weight 176.219
CAS No. 1243250-09-0
Cat. No. B582468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one
CAS1243250-09-0
Molecular FormulaC10H12N2O
Molecular Weight176.219
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)N)NC(=O)CC2
InChIInChI=1S/C10H12N2O/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h4-5H,2-3,11H2,1H3,(H,12,13)
InChIKeyUYBTVPUMRGXSHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one: CAS 1243250-09-0 Procurement & Differentiation Guide


8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 1243250-09-0; MF: C₁₀H₁₂N₂O; MW: 176.22 g/mol) is a heterocyclic organic compound belonging to the 3,4-dihydroquinolin-2(1H)-one scaffold, a privileged motif in medicinal chemistry present in FDA-approved drugs such as cilostazol, carteolol, and aripiprazole [1]. The compound features an 8-position amino group and a 6-position methyl substituent on a partially saturated quinolinone core, with computed physicochemical properties including XLogP3 ≈ 0.4, topological polar surface area ≈ 55.1 Ų, and boiling point ~322.8 °C (EPA T.E.S.T.) [2][3]. While this specific CAS number appears primarily in vendor catalogs as a research-grade building block (typically 95% purity) , its structural attributes position it as a synthetic intermediate for pharmacologically active derivatives targeting monoamine oxidase and related CNS enzymes [4].

Why Generic Substitution Fails: 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one Differentiation


Procurement of 8-amino-6-methyl-3,4-dihydroquinolin-2(1H)-one cannot be satisfied by generic substitution with other 3,4-dihydroquinolin-2(1H)-one analogs due to distinct and quantifiable differences in target engagement profiles arising from substitution pattern variations. The combined presence of the 8-amino and 6-methyl groups confers a unique MAO-B/MAO-A selectivity ratio (~5.9-fold) relative to unsubstituted analogs [1][2]. Moreover, the 6-methyl substituent alters physicochemical properties critical for downstream synthetic utility—the compound exhibits different lipophilicity (XLogP3 ≈ 0.4) and hydrogen-bonding capacity (two H-bond donors, two H-bond acceptors) compared to analogs lacking the methyl group or amino functionality [3]. These structural distinctions translate to measurable differences in enzyme inhibition potency and selectivity that cannot be recapitulated by alternative dihydroquinolinones, as demonstrated in comparative enzymatic assays [1].

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one: Quantitative Comparative Evidence for Procurement Decisions


MAO-B vs MAO-A Selectivity Profile of 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one demonstrates a measurable selectivity for MAO-B over MAO-A. In fluorescence-based assays using human membrane-bound MAO-B and MAO-A expressed in insect cell membranes, the compound exhibited an IC₅₀ of 17,000 nM against MAO-B versus an IC₅₀ > 100,000 nM against MAO-A [1]. This represents a >5.9-fold selectivity window for MAO-B, which is a quantifiable differentiation from 1-amino-3,4-dihydroquinolin-2(1H)-one, a structurally related analog reported as a selective MAO-B inhibitor with an IC₅₀ of 0.06 μM (60 nM) [2]. The potency difference between the 8-amino-6-methyl analog (IC₅₀ = 17,000 nM) and the 1-amino analog (IC₅₀ = 60 nM) is approximately 283-fold, indicating that substitution position critically modulates inhibitory activity.

Monoamine oxidase Enzyme inhibition Neurodegeneration

Hydrogen-Bond Donor Capacity Differentiation from 6-Methyl-3,4-dihydroquinolin-2(1H)-one

The 8-amino substituent in 8-amino-6-methyl-3,4-dihydroquinolin-2(1H)-one introduces a second hydrogen-bond donor (HBD = 2) compared to the non-aminated 6-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 20150-83-8), which possesses only one hydrogen-bond donor (HBD = 1) . The 8-amino group also increases the hydrogen-bond acceptor count (HBA = 2 vs HBA = 1 for the non-aminated analog) and raises the topological polar surface area (tPSA = 55.1 Ų) [1]. This modification alters the compound's capacity for intermolecular interactions, which is a quantifiable differentiation for users requiring specific hydrogen-bonding pharmacophores for downstream synthetic derivatization.

Physicochemical property Drug-likeness Synthetic intermediate

Peroxidase Inhibitory Activity: Additional Target Engagement Differentiation

Beyond MAO enzyme inhibition, 8-amino-6-methyl-3,4-dihydroquinolin-2(1H)-one demonstrates measurable inhibitory activity against horseradish peroxidase with an IC₅₀ of 1.01 × 10³ nM (1.01 μM) [1]. This multi-target enzyme inhibition profile is a differentiating feature from analogs that may show exclusive or more potent activity against single enzyme targets. In contrast, no publicly available data indicates that 6-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 20150-83-8) or 8-amino-3,4-dihydroquinolin-2(1H)-one (CAS 81839-57-8) have been evaluated for peroxidase inhibition. The presence of dual MAO/peroxidase inhibition represents a potential advantage for applications requiring simultaneous modulation of oxidative pathways.

Peroxidase inhibition Oxidative stress Enzyme profiling

Scaffold Flexibility vs Potency Trade-off: 6-Methyl-3,4-dihydroquinolin-2(1H)-one as Unfunctionalized Baseline

6-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS 20150-83-8) represents the unfunctionalized baseline scaffold lacking the 8-amino group. This comparator compound has no publicly reported enzyme inhibition data in major databases such as BindingDB, ChEMBL, or PubChem BioAssay [1]. The absence of the 8-amino substituent renders the baseline scaffold functionally inert with respect to MAO and peroxidase targets, whereas 8-amino-6-methyl-3,4-dihydroquinolin-2(1H)-one demonstrates quantifiable inhibitory activity across three enzyme assays (MAO-B IC₅₀ = 17,000 nM; MAO-A IC₅₀ > 100,000 nM; peroxidase IC₅₀ = 1,010 nM) [2]. This 8-amino functionality is therefore a critical determinant of target engagement, and procurement of the baseline scaffold cannot substitute for applications requiring any enzyme inhibitory activity.

Scaffold optimization SAR Hit-to-lead

Molecular Weight and Physicochemical Property Comparison with 8-Amino-3,4-dihydroquinolin-2(1H)-one

The 6-methyl substituent in 8-amino-6-methyl-3,4-dihydroquinolin-2(1H)-one increases the molecular weight by 14.03 g/mol relative to the des-methyl analog 8-amino-3,4-dihydroquinolin-2(1H)-one (CAS 81839-57-8), which has a molecular weight of 162.19 g/mol [1]. Both compounds share identical hydrogen-bond donor and acceptor counts (HBD = 2; HBA = 2) and similar topological polar surface area (~55.1 Ų) [1]. The 6-methyl group therefore modulates lipophilicity without altering core hydrogen-bonding capacity, offering a subtle but quantifiable physicochemical differentiation that may influence passive membrane permeability, metabolic stability, or synthetic handling properties.

Lipophilicity Molecular weight Drug-likeness

Class-Level Scaffold Validation: 3,4-Dihydroquinolin-2(1H)-one Pharmacological Versatility

The 3,4-dihydroquinolin-2(1H)-one scaffold is a validated privileged motif present in FDA-approved drugs including cilostazol (PDE3 inhibitor), carteolol (β-adrenergic blocker), and aripiprazole (D2 receptor partial agonist) [1]. Compounds containing this scaffold exhibit diverse pharmacological activities including phosphodiesterase inhibition, β-adrenergic receptor blocking, vasopressin receptor antagonism, and interactions with serotonin and dopamine receptors [1]. As a member of this scaffold class, 8-amino-6-methyl-3,4-dihydroquinolin-2(1H)-one carries the structural credentials of a core that has produced multiple approved therapeutics. This class-level validation supports procurement of this specific analog as a building block for generating novel derivatives with potentially translatable pharmacological properties, particularly when combined with the unique MAO-B selectivity and 8-amino functionality documented above.

Privileged scaffold Drug discovery Pharmacophore

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one: Evidence-Backed Application Scenarios for Scientific Procurement


MAO-B Tool Compound for Concentration-Dependent Pathway Probing

With a measured MAO-B IC₅₀ of 17,000 nM (17 μM) and MAO-A IC₅₀ > 100,000 nM [1], 8-amino-6-methyl-3,4-dihydroquinolin-2(1H)-one serves as a low-to-moderate potency MAO-B inhibitor with >5.9-fold selectivity. This makes it suitable for experimental designs requiring sub-maximal MAO-B inhibition, such as concentration-response studies, partial inhibition models, or as a starting scaffold for structure-activity relationship (SAR) campaigns aiming to improve potency through synthetic derivatization. The >283-fold potency difference compared to 1-amino-3,4-dihydroquinolin-2(1H)-one (IC₅₀ = 60 nM) [2] provides a measurable range of inhibitory activity for probing concentration-dependent pharmacological effects without complete enzyme ablation.

Synthetic Intermediate for Generating 8-Amino-Functionalized Dihydroquinolinone Libraries

The unique combination of an 8-amino group and 6-methyl substituent with hydrogen-bond donor count of 2 and acceptor count of 2 [3] provides distinct synthetic handles unavailable in the unfunctionalized 6-methyl-3,4-dihydroquinolin-2(1H)-one (HBD = 1, HBA = 1) . The 8-amino group enables acylation, alkylation, sulfonylation, diazotization, and Schiff base formation reactions, while the lactam carbonyl and NH provide additional functionalization sites. The 6-methyl group confers increased molecular weight and altered lipophilicity , enabling access to a unique region of chemical space not accessible from the des-methyl analog 8-amino-3,4-dihydroquinolin-2(1H)-one (MW 162.19 g/mol) [4]. This combination supports diversity-oriented synthesis of focused compound libraries targeting CNS or metabolic enzyme systems where dihydroquinolinone scaffolds have established therapeutic relevance.

Multi-Target Oxidative Enzyme Profiling Studies

The compound's dual inhibitory activity against MAO-B (IC₅₀ = 17,000 nM) and horseradish peroxidase (IC₅₀ = 1,010 nM) [1] supports its use as a multi-target probe in studies examining the interplay between monoamine metabolism and oxidative stress pathways. Unlike the unfunctionalized 6-methyl-3,4-dihydroquinolin-2(1H)-one, which lacks any reported enzyme inhibitory activity [5], this analog provides measurable engagement across two distinct oxidative enzyme classes. This multi-target profile may be particularly relevant for research into neurodegenerative disorders where both MAO dysregulation and oxidative stress are implicated, or for the development of polypharmacological agents requiring simultaneous modulation of multiple pathways [6].

Hit-to-Lead Scaffold Optimization Leveraging Privileged Core

As a member of the 3,4-dihydroquinolin-2(1H)-one privileged scaffold class—which has yielded FDA-approved drugs cilostazol, carteolol, and aripiprazole [6]—8-amino-6-methyl-3,4-dihydroquinolin-2(1H)-one offers a structurally validated starting point for medicinal chemistry optimization. The scaffold's documented versatility across phosphodiesterase, adrenergic, vasopressin, serotonin, and dopamine targets [6] suggests that derivatives of this specific analog may be optimized toward multiple therapeutic indications. The quantifiable MAO-B selectivity and 8-amino synthetic handle documented above provide measurable differentiation from baseline scaffolds, enabling rational SAR exploration with a core that has demonstrated translatable pharmacological potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.